molecular formula C20H15ClN4O2 B2431643 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(4-cyanophenyl)acetamide CAS No. 1251694-33-3

2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(4-cyanophenyl)acetamide

Cat. No. B2431643
CAS RN: 1251694-33-3
M. Wt: 378.82
InChI Key: XBTWTVZSNUGQOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of aminopyrimidine . Aminopyrimidines are a class of pyrimidines that are substituted by at least one amino group .


Chemical Reactions Analysis

As an aminopyrimidine derivative, this compound is capable of accepting a hydron from a donor (Brønsted acid) .


Physical And Chemical Properties Analysis

The molecular formula of a similar compound is C20H17ClFN3O2, and the molecular weight is 385.82.

Scientific Research Applications

Oxidation Reactivity and Synthetic Routes

Researchers have explored synthetic routes and chemical reactivity of compounds related to 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(4-cyanophenyl)acetamide. For instance, studies on the oxidation of related acetamides have been conducted to understand their reactivity channels, yielding various products characterized by spectroscopic methods, including X-ray crystallography (Pailloux et al., 2007). Moreover, synthetic approaches for creating related pyrimidine derivatives have been investigated to facilitate the development of novel compounds with potential applications in material science and pharmaceuticals (Guo Lei-ming, 2012).

Vibrational Spectroscopy and Molecular Characterization

The vibrational spectroscopic signatures of compounds containing the pyrimidine ring, similar to 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(4-cyanophenyl)acetamide, have been characterized. These studies aim to understand the effects of rehybridization and hyperconjugation on molecular structure and stability, providing insights into the stereo-electronic interactions leading to molecular stability. Such research helps in the detailed characterization of new compounds for further applications in chemistry and biology (Jenepha Mary, Pradhan, James, 2022).

Novel Synthetic Pathways and Heterocyclic Compounds

Explorations into the reactions of benzyl ketones with acetamide have revealed novel pathways for synthesizing polycyclic N-hetero compounds. This research has significant implications for designing new materials and molecules with unique properties, applicable in various industrial and research settings (Hirota et al., 1978).

Biological Activity Evaluation

Investigations into the antioxidant and antitumor activities of certain nitrogen heterocycles related to 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(4-cyanophenyl)acetamide have been conducted. These studies involve the synthesis and characterization of compounds followed by biological activity assessments, which are crucial for the development of new therapeutic agents (El-Moneim, El‐Deen, El-Fattah, 2011).

Future Directions

The future directions for this compound could involve further studies into its potential antimicrobial and antiproliferative properties, similar to other aminopyrimidine derivatives .

properties

IUPAC Name

2-[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy-N-(4-cyanophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O2/c1-13-10-19(25-20(23-13)15-4-6-16(21)7-5-15)27-12-18(26)24-17-8-2-14(11-22)3-9-17/h2-10H,12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTWTVZSNUGQOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=C(C=C2)Cl)OCC(=O)NC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(4-cyanophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.